2-Methyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-5-(trifluoromethyl)pyridine is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2-Methyl-5-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Another well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .
Molecular Structure Analysis
2-Methyl-5-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The synthesis of 2-Methyl-5-(trifluoromethyl)pyridine encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in 2-Methyl-5-(trifluoromethyl)pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Methyl-5-(trifluoromethyl)pyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : Trifluoromethylpyridine derivatives are used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Results or Outcomes : The resulting MOFs can exhibit a variety of properties, including high porosity and surface area, making them useful in a range of applications such as gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
- Summary of Application : Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .
- Methods of Application : The synthesis typically involves the reaction of a trifluoromethylpyridine derivative with methyl iodide .
- Results or Outcomes : Methiodide salts are often used as intermediates in organic synthesis .
Synthesis of Sulfonyl Chloride Derivatives
- Summary of Application : 5-(Trifluoromethyl)pyridine-2-thiol, a derivative of trifluoromethylpyridine, can be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .
- Methods of Application : The synthesis involves reacting 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in an HCl solution .
- Results or Outcomes : Sulfonyl chloride derivatives are commonly used as intermediates in the synthesis of various organic compounds .
Preparation of (Trifluoromethyl)pyridyllithiums
- Summary of Application : Trifluoromethylpyridine derivatives can be used in the preparation of (trifluoromethyl)pyridyllithiums .
- Methods of Application : The preparation typically involves a metalation reaction .
- Results or Outcomes : (Trifluoromethyl)pyridyllithiums are often used as intermediates in organic synthesis .
Production of Chlorfenapyr
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained from 2-Methyl-5-(trifluoromethyl)pyridine, is used to produce chlorfenapyr .
- Methods of Application : The production of chlorfenapyr involves the deep chlorination of 2-methylpyridine to obtain CTC, which is then used to synthesize chlorfenapyr .
- Results or Outcomes : Chlorfenapyr is a pesticide with certain herbicidal activity and can control cyanobacteria in water .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCOTWQYKCHKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593110 | |
Record name | 2-Methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)pyridine | |
CAS RN |
31181-54-1 | |
Record name | 2-Methyl-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31181-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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